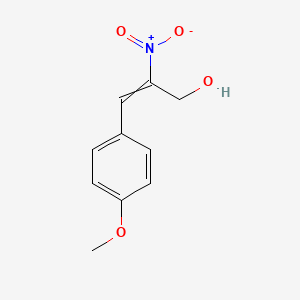

3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

905564-22-9 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol |

InChI |

InChI=1S/C10H11NO4/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6,12H,7H2,1H3 |

InChI Key |

OPYJJSIOCJGUFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |

Origin of Product |

United States |

**synthetic Pathways to 3 4 Methoxyphenyl 2 Nitroprop 2 En 1 Ol and Analogous Structures**

Direct Synthesis Strategies for 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol

Direct methods aim to produce the target nitroalkene from simpler precursors in a single pot, bypassing the isolation of the intermediate β-nitroalcohol. This approach is valued for its operational simplicity and efficiency.

One-pot syntheses that combine the initial carbon-carbon bond formation with subsequent elimination are highly effective for generating conjugated nitroalkenes. researchgate.net These reactions often suffer from poor conversion rates due to the reversible nature of the intermediate β-nitroalcohol in basic conditions. researchgate.net To overcome this, bifunctional catalysts have been explored to steer the reaction toward a different mechanistic path that avoids the reversible intermediate. researchgate.net

L-proline, for example, has been successfully employed as a bifunctional organocatalyst for the direct synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes in an aqueous medium. researchgate.netbohrium.com This method is noted for being environmentally compatible and user-friendly. bohrium.com The reaction is believed to proceed through a β-aminonitroalkane intermediate, which circumvents the typical reversible β-nitroalcohol intermediate formed in standard base-catalyzed Henry reactions. bohrium.com While the reaction works well at elevated temperatures (e.g., 100 °C), it shows little to no conversion at lower temperatures. bohrium.com

Another efficient one-pot protocol for synthesizing (E)-nitroalkenes involves the use of polymer-bound triphenylphosphine, iodine, and imidazole (B134444). researchgate.net This method works for a variety of aldehydes and nitroalkanes, and the use of a polymer-bound phosphine (B1218219) simplifies the removal of the resulting phosphine oxide byproduct. researchgate.net

| Aldehyde | Nitroalkane | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde | Nitromethane (B149229) | L-proline (20 mol%), H₂O, 100 °C, 2h | 94% |

| 4-Methoxybenzaldehyde (B44291) | Nitromethane | L-proline (20 mol%), H₂O, 100 °C, 2h | 95% |

| 4-Chlorobenzaldehyde | Nitromethane | L-proline (20 mol%), H₂O, 100 °C, 2.5h | 92% |

| 4-Nitrobenzaldehyde | Nitromethane | L-proline (20 mol%), H₂O, 100 °C, 2h | 96% |

Imidazole has been identified as an effective and mild Lewis base catalyst for the Henry reaction, particularly for the synthesis of 2-nitroalcohols from aromatic aldehydes. researchgate.nettandfonline.com Its use under aqueous or solvent-free grinding conditions represents an environmentally benign approach. tandfonline.comtandfonline.com The mildness of imidazole catalysis prevents common side reactions like Cannizzaro reactions or the premature dehydration of the resulting β-nitroalcohol. researchgate.nettandfonline.com The catalyst appears to function by deprotonating the nitroalkane, which facilitates the subsequent nucleophilic attack on the aldehyde. tandfonline.com The imidazole-containing aqueous phase can often be recycled and reused multiple times without a significant loss of catalytic activity. tandfonline.com

While anthranilic acid and its derivatives are crucial building blocks in organic synthesis, particularly for pharmaceuticals and dyes, their direct use as a primary catalyst for the Henry reaction is not extensively documented in the same way as imidazole. google.comnih.govnih.gov Anthranilic acids are typically prepared via methods like the Hofmann rearrangement of phthalimide (B116566) or the reduction of nitrobenzoic acids. google.comyoutube.comyoutube.com Their synthetic utility more often lies in their incorporation as a structural component rather than as a catalyst for nitroaldol condensations. nih.gov

| Aldehyde | Conditions (Aldehyde:Nitromethane:Imidazole) | Time | Yield of β-nitroalcohol |

|---|---|---|---|

| Benzaldehyde | Aqueous, 1:3:0.25, RT | 6h | 94% |

| 4-Methoxybenzaldehyde | Aqueous, 1:3:0.25, RT | 6h | 92% |

| 4-Chlorobenzaldehyde | Aqueous, 1:3:0.25, RT | 5h | 96% |

| 2-Nitrobenzaldehyde | Aqueous, 1:3:0.25, RT | 5h | 98% |

Henry Reaction (Nitroaldol Reaction) as a Key Synthetic Tool

The Henry reaction, or nitroaldol reaction, is a classical and fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgsynarchive.comsciencemadness.org Discovered by Louis Henry in 1895, this reaction is analogous to the aldol (B89426) reaction and produces β-nitroalcohols. wikipedia.orgtcichemicals.com These products are highly valuable synthetic intermediates because the nitro and hydroxyl groups can be readily transformed into other functionalities. wikipedia.orgtcichemicals.com For instance, dehydration of the β-nitroalcohol yields a nitroalkene, reduction of the nitro group gives a β-amino alcohol, and oxidation of the secondary alcohol produces an α-nitro ketone. wikipedia.org

The reaction mechanism begins with the deprotonation of the acidic α-proton of the nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.orgsciencemadness.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base, yielding the final β-nitroalcohol product. wikipedia.orgsciencemadness.org All steps of the Henry reaction are reversible. wikipedia.org

The simplest form of the Henry reaction is catalyzed by a base. synarchive.comorganic-chemistry.org A wide variety of bases can be employed, including alkali metal hydroxides, carbonates, alkoxides, and amines like triethylamine. synarchive.comorganic-chemistry.org When the goal is to isolate the β-nitroalcohol, milder bases and controlled conditions are often used to prevent the subsequent water elimination that forms the nitroalkene. organic-chemistry.org Conversely, stronger bases or conditions that favor dehydration can be used to promote the formation of the nitroalkene directly. organic-chemistry.org The choice of base and reaction conditions is crucial for controlling the outcome and minimizing side reactions. sciencemadness.org

To improve selectivity and reaction rates, various metal catalysts have been developed for the Henry reaction. wikipedia.org Copper complexes, in particular, have proven to be highly effective. Both Cu(I) and Cu(II) salts, when combined with chiral ligands, can catalyze the asymmetric Henry reaction to produce enantioenriched β-nitroalcohols with high yields. organic-chemistry.org

Chiral diamine ligands, bis(oxazoline) (BOX) ligands, and Schiff base ligands are commonly used to create a chiral environment around the copper center. organic-chemistry.orgmdpi.com For example, a catalyst system comprising Cu(OAc)₂ and a chiral diamine ligand effectively catalyzes the reaction between various aromatic aldehydes and nitromethane. organic-chemistry.org These reactions often achieve high yields and enantioselectivities, although they may require low temperatures and relatively high catalyst loading. mdpi.com The catalyst is believed to function as a Lewis acid, coordinating to both the nitroalkane and the aldehyde to facilitate a stereocontrolled C-C bond formation. wikipedia.org

| Aldehyde | Copper Source/Ligand | Conditions | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Cu(OAc)₂ / Chiral Diamine | EtOH, 0 °C, 20 mol% cat. | 85% | 91% (R) | mdpi.com |

| p-Nitrobenzaldehyde | Cu(OAc)₂ / Chiral Bis(oxazoline) | iPrOH, -78 °C, 10 mol% cat. | 97% | 93% | organic-chemistry.org |

| o-Methoxybenzaldehyde | Cu(OAc)₂·H₂O / Chiral Iminopyridine | CH₂Cl₂, RT | 94% | 19% | |

| Benzaldehyde | Cu(I)-TF-BiphamPhos | THF, -40 °C | 96% | 91% | organic-chemistry.org |

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems for the enantioselective Henry reaction. mdpi.com This approach utilizes small, chiral organic molecules to catalyze the transformation, avoiding potentially toxic or expensive metals. mdpi.com

A variety of organocatalysts have been successfully applied, including proline and its derivatives, cinchona alkaloids, and bifunctional catalysts incorporating thiourea (B124793) or guanidine (B92328) moieties. mdpi.comresearchgate.netwikipedia.org Cinchona alkaloid-derived thioureas, for instance, act as bifunctional catalysts. mdpi.comresearchgate.net The thiourea group activates the aldehyde via hydrogen bonding, while the basic tertiary amine of the alkaloid scaffold deprotonates the nitroalkane, bringing the two reactants together in a well-organized, chiral transition state. researchgate.net This dual activation leads to high yields and excellent enantioselectivities for reactions involving aromatic aldehydes. mdpi.comresearchgate.net Similarly, chiral guanidines have been shown to be effective Brønsted base catalysts for the asymmetric Henry reaction. mdpi.comresearchgate.net

| Aldehyde | Catalyst | Conditions | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Cinchona-Thiourea (9) | Toluene, -40 °C | 93% | 94% | researchgate.net |

| 4-Methoxybenzaldehyde | Chiral Guanidine (6) | Toluene, -90 °C | 80% | 92% | mdpi.com |

| 4-Nitrobenzaldehyde | Cinchona-Thiourea (9) | Toluene, -40 °C | 95% | 97% | researchgate.net |

| Benzaldehyde | Bis(arylthiourea) (10) | Toluene, RT | 85% | 70% | mdpi.com |

Chemoenzymatic and Biocatalytic Routes

The demand for environmentally benign and highly selective synthetic methods has propelled the development of biocatalytic strategies for producing chiral β-nitroalcohols. rsc.org These methods leverage the inherent stereoselectivity of enzymes to produce enantiomerically enriched products, which are valuable building blocks for pharmaceuticals. rsc.orgresearchgate.netresearchgate.net

Key biocatalytic strategies include:

Enzyme-Catalyzed Henry Reactions: Hydroxynitrile lyases (HNLs) have been shown to catalyze the stereoselective addition of nitroalkanes to aldehydes. researchgate.net For instance, the (R)-selective HNL from Arabidopsis thaliana (AtHNL) can catalyze the reaction between aldehydes and nitromethane, yielding (R)-β-nitroalcohols. researchgate.net

Kinetic and Dynamic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic β-nitroalcohols through enantioselective acylation. researchgate.netresearchgate.net This separates the enantiomers based on their different reaction rates.

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are employed for the enantioselective reduction of α-nitroketones to furnish chiral β-nitroalcohols. mdpi.com This approach allows for the production of either the (S) or (R) enantiomer by selecting the appropriate enzyme. mdpi.com For example, specific commercial ADHs can reduce aromatic nitroketones with high conversions (79-99%) and excellent enantiomeric excess (ee) values (up to >99%). mdpi.com

Retro-Henry Reactions: HNLs can also catalyze the retro-Henry reaction in a stereoselective manner, allowing for the isolation of one enantiomer from a racemic mixture of β-nitroalcohols. researchgate.net

These biocatalytic methods offer a green alternative to traditional chemical catalysis, operating under mild conditions with high selectivity. rsc.orgresearchgate.net

| Biocatalytic Strategy | Enzyme Class | Typical Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Enzyme-Catalyzed Henry Reaction | Hydroxynitrile Lyases (HNLs) | Aldehydes, Nitroalkanes | Direct C-C bond formation with stereocontrol | researchgate.net |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | α-Nitroketones | Access to both (S) and (R) enantiomers | mdpi.com |

| Kinetic Resolution | Lipases, Esterases | Racemic β-Nitroalcohols | Separation of enantiomers | researchgate.net |

| Retro-Henry Reaction | Hydroxynitrile Lyases (HNLs) | Racemic β-Nitroalcohols | Enantioselective degradation of one enantiomer | researchgate.net |

Stereoselective and Enantioselective Henry Additions

Achieving stereocontrol in the Henry reaction is a significant area of research, with numerous catalytic systems developed to produce specific diastereomers and enantiomers of β-nitroalcohols. wikipedia.org These methods are crucial for synthesizing optically active compounds.

Catalytic systems for asymmetric Henry reactions include:

Metal-Based Catalysts: Chiral metal complexes are widely used. For instance, copper(II) acetate (B1210297) complexed with chiral bis(oxazoline) or diamine ligands effectively catalyzes the enantioselective Henry reaction between aldehydes and nitromethane. organic-chemistry.orgresearchgate.net Similarly, lanthanide-based catalysts, such as those derived from binaphthol (BINOL) ligands, have shown high enantioselectivity. A catalyst system comprising zinc triflate, a chiral ligand like N-methylephedrine (NME), and a base like diisopropylethylamine (DIPEA) can produce enantiomerically enriched products. wikipedia.org

Organocatalysts: Metal-free organocatalysis has emerged as a powerful alternative. mdpi.com Chiral thiourea derivatives, for example, can activate both the aldehyde and the nitronate intermediate through hydrogen bonding, facilitating a highly organized transition state that leads to high enantioselectivity. mdpi.com Chiral guanidines and quinine-derived alkaloids have also been successfully employed as catalysts. wikipedia.org

The choice of catalyst, solvent, and reaction conditions allows for the selective synthesis of either syn or anti diastereomers and specific enantiomers, providing access to all four possible stereoisomers of a given β-nitroalcohol. wikipedia.org

| Catalyst Type | Example Catalyst/Ligand | Metal (if applicable) | Typical Substrates | Key Feature | Reference |

|---|---|---|---|---|---|

| Metal-Ligand Complex | Bis(oxazoline) | Cu(II) | Aromatic Aldehydes, Nitromethane | High enantioselectivity | organic-chemistry.org |

| Metal-Ligand Complex | N-Methylephedrine (NME) | Zn(II) | Benzaldehyde, Nitromethane | Enantioselective aldol addition | wikipedia.org |

| Metal-Ligand Complex | Binaphthol (BINOL) | La, Sm, Y | Various Aldehydes, Nitromethane | High ee% for R- or S-adducts | |

| Organocatalyst | Thiourea Derivatives | N/A | Aromatic Aldehydes, Nitroolefins | Dual activation via H-bonding | mdpi.com |

| Organocatalyst | Quinine Derivatives | N/A | Aromatic Aldehydes, Nitromethane | Asymmetric catalysis | wikipedia.org |

Microwave-Assisted and Ultrasound-Assisted Henry Reactions

To improve reaction times and yields, alternative energy sources like microwave irradiation and ultrasound have been applied to the Henry reaction. researchgate.netnih.gov

Microwave-Assisted Reactions: Microwave irradiation can significantly accelerate the synthesis of β-nitroalcohols. ingentaconnect.comresearchgate.net Reactions that might take several hours under conventional heating can often be completed in minutes. thieme-connect.com For example, carrying out the Henry reaction in an aqueous phosphate (B84403) buffer (pH 7.0) under microwave irradiation can lead to the rapid formation of β-nitroalcohols while suppressing the subsequent dehydration to nitroalkenes. ingentaconnect.comresearchgate.net In other cases, solvent-free microwave-assisted reactions using a catalyst like ammonium (B1175870) acetate can directly yield conjugated nitroolefins. researchgate.netresearchgate.net The conditions can be fine-tuned; shorter irradiation times tend to favor the isolation of the nitroalcohol, whereas longer times or specific catalysts can promote dehydration. researchgate.netlookchem.com

Ultrasound-Assisted Reactions: Sonication provides another non-conventional energy source for promoting chemical reactions. Ultrasound has been shown to promote the Henry reaction, with reports indicating that its use can increase the yield of nitroalcohols compared to silent (non-sonicated) reactions. researchgate.netchempap.org It has been effectively used in one-pot sequences, for instance, in the synthesis of the core structure of histrionicotoxins, where a "double Henry" reaction is a key step. nih.gov The physical effects of acoustic cavitation, such as enhanced mass transfer and localized high temperatures and pressures, are responsible for the observed rate enhancements. chempap.orgnih.gov

Preparation of Conjugated Nitroalkene Precursors

The direct precursor to the title compound is the corresponding conjugated nitroalkene, (E)-1-(4-methoxyphenyl)-2-nitroethene. This intermediate is most commonly synthesized via a Henry condensation of p-anisaldehyde and a nitroalkane, followed by dehydration of the resulting β-nitroalcohol. wikipedia.orgmdma.chwikipedia.org

Review of Key Protocols for Conjugated Nitroalkene Preparation

The synthesis of conjugated nitroalkenes, such as β-nitrostyrenes, is a well-established transformation. sci-rad.com The most common and direct method is the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. mdma.chorgsyn.org

Several key protocols exist:

Base-Catalyzed Condensation: A primary amine, such as methylamine, or an alkali hydroxide (B78521) in an alcoholic solvent is frequently used to catalyze the reaction. mdma.chorgsyn.org Another widely used system involves refluxing the aldehyde and nitroalkane with ammonium acetate in glacial acetic acid. mdma.ch This method often directly yields the dehydrated β-nitrostyrene. mdma.ch

Direct Nitration of Alkenes: While possible, the direct nitration of styrenes can suffer from low selectivity due to the ambient nature of nitrating agents like nitrogen tetroxide. sci-rad.com

Reduction of Conjugated Nitroalkenes: This pathway is used to synthesize saturated nitroalkanes from nitroalkenes, which is the reverse of the desired transformation for this context but highlights the reactivity of the nitroalkene double bond. wiley-vch.de

The choice of catalyst and conditions is crucial, as side reactions like polymerization of the nitrostyrene (B7858105) can occur, especially in the presence of strong bases. mdma.ch

Extrusion Processes from Saturated Nitro Compounds

An optimal strategy for preparing conjugated nitroalkenes involves the extrusion (elimination) of small molecules from saturated nitro-compound precursors. sci-rad.comresearchgate.net This approach encompasses several specific methodologies:

Dehydrohalogenation: The elimination of a hydrogen halide (HX) from a 2-halo-1-nitroparaffin is a viable route. While non-catalyzed thermal elimination requires very high temperatures (e.g., 400°C for 2-chloro-1-nitroethane), the introduction of a base catalyst allows the reaction to proceed under much milder conditions. sci-rad.comresearchgate.net

Carboxylic Acid Extrusion: A highly versatile method involves the thermal decomposition of 2-acyloxy-1-nitroalkanes. sci-rad.comresearchgate.net The precursor nitroalcohol is first converted to its carboxylate ester (e.g., a benzoate (B1203000) or acetate). Subsequent heating causes the elimination of the carboxylic acid, yielding the desired nitroalkene. researchgate.net This can sometimes be performed in one pot, for example, by melting a nitroalcohol with phthalic anhydride. sci-rad.com

Reactive Extrusion (Mechanochemistry): Modern techniques in mechanochemistry, such as twin-screw extrusion (TSE), offer a solvent-free, continuous flow method for synthesis. cardiff.ac.ukmdpi.com While still an emerging field for small molecule synthesis, reactive extrusion has been used for various organic transformations and represents a scalable and sustainable future direction for such elimination reactions. cardiff.ac.uk

Dehydration of 2-Nitroalcohols

The final step in many syntheses of conjugated nitroalkenes is the dehydration of the intermediate β-nitroalcohol formed during the Henry reaction. wikipedia.orgcommonorganicchemistry.com This elimination reaction is often facilitated by the reaction conditions.

The dehydration is typically base-catalyzed. The mechanism involves the deprotonation of the acidic α-carbon (adjacent to the nitro group), followed by the elimination of the hydroxyl group to form the carbon-carbon double bond. echemi.com Conditions that favor dehydration include:

Elevated Temperatures: Heating the reaction mixture often promotes elimination. commonorganicchemistry.com

Strong Bases: While catalytic amounts of base are needed for the initial Henry reaction, stronger bases or stoichiometric amounts can drive the dehydration. echemi.com

Acidic Workup/Catalysis: In some protocols, an acidic medium is used to facilitate dehydration. For example, using ammonium acetate in acetic acid often leads directly to the nitroalkene. mdma.ch

Conversely, to isolate the β-nitroalcohol, conditions are chosen to suppress dehydration, such as using mild bases, low temperatures, and carefully controlled pH. ingentaconnect.comechemi.com

Strategic Functionalization of Nitroalkene and Nitroalcohol Scaffolds

The synthetic utility of nitroalkenes and nitroalcohols, such as this compound, is significantly enhanced by their capacity to undergo a wide array of chemical transformations. The strategic functionalization of these scaffolds allows for the introduction of molecular diversity and the construction of complex molecular architectures. The reactivity is primarily centered around the nitro group, the carbon-carbon double bond, and the hydroxyl group, each offering a distinct handle for chemical modification.

The nitro group is a versatile functional group that can be transformed into various other functionalities. For instance, the reduction of the nitro group can yield β-amino alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. wikipedia.org Conversely, the nitro group can act as a leaving group in denitration reactions or participate in cascade reactions, demonstrating its role as a "traceless" directing group. nih.govresearchgate.net

The conjugated system of the nitroalkene is highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents at the β-position relative to the nitro group. Furthermore, the allylic alcohol moiety can be oxidized to the corresponding α,β-unsaturated nitro-aldehyde or undergo substitution reactions to introduce other functional groups. These transformations highlight the importance of nitroalkene and nitroalcohol scaffolds as key intermediates in synthetic organic chemistry.

Transformations of the Nitro Group

The nitro group in scaffolds like this compound is not merely a static substituent but an active participant in a variety of chemical reactions. Its ability to be converted into other functional groups is a cornerstone of its synthetic value.

One of the most common transformations is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as zinc in the presence of an acid, or through catalytic hydrogenation. This conversion is pivotal for the synthesis of β-amino alcohols from the corresponding β-nitro alcohols. wikipedia.org Another significant reaction is the Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively, under basic conditions followed by acidification.

Recent strategies have also utilized the nitro group as a traceless directing group in cascade reactions. nih.govresearchgate.net In these processes, the nitro group facilitates a key bond formation, such as a nitro-Mannich reaction, and is subsequently eliminated from the molecule. nih.govresearchgate.net This approach avoids a separate, and sometimes harsh, reduction or removal step.

The following table summarizes key transformations involving the nitro group in related scaffolds.

| Starting Material Type | Reagent/Condition | Product Type | Reference |

| β-Nitro Alcohol | Zn, AcOH/H₂O | 1,3-Amino Alcohol | acs.org |

| Nitroalkane | DBU, Aldehyde | Pyran Hemiketal | nih.gov |

| Nitrobutyrate | Cyclic Imine, then acid | Polycyclic Piperidone | nih.gov |

| α-Nitroketone | Alcohol Dehydrogenase (ADH) | Chiral β-Nitroalcohol | mdpi.com |

Interactive Data Table: Functionalization via Nitro Group Transformation

Functionalization of the Alkene and Alcohol Moieties

The carbon-carbon double bond and the allylic hydroxyl group in structures like this compound provide additional avenues for strategic functionalization. The electron-withdrawing nature of the nitro group activates the double bond for conjugate addition reactions (Michael additions). This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the carbon adjacent to the methoxyphenyl group.

The allylic alcohol can undergo a range of classical alcohol reactions. Oxidation can provide the corresponding α,β-unsaturated nitro-aldehyde. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. researchgate.net Furthermore, deoxygenative transformations of alcohols offer pathways to replace the hydroxyl group with other atoms like fluorine. mit.edu

Tandem reactions that involve both the alkene and the alcohol are particularly powerful. For example, an intramolecular oxa-Michael addition can lead to the formation of cyclic ethers like tetrahydropyrans, which are common motifs in natural products. acs.orgresearchgate.net

The table below illustrates some of these functionalization strategies on analogous systems.

| Starting Material Type | Reagent/Condition | Key Transformation | Product Type | Reference |

| Homoallylic Alcohol | α,β-Unsaturated Ketone, Aldehyde, Ru-II, CSA | Olefin Cross-Metathesis, Hemiacetalization, Intramolecular Oxa-Michael Addition | syn-1,3-Dioxane | acs.org |

| 2-Ethyl-2-nitro-1,3-propanediol | Azidoacetic Acid | Esterification | 1,3-Di(azido-acetoxy)-2-ethyl-2-nitropropane | researchgate.net |

| 2-(Hydroxymethyl)-2-nitropropane-1,3-diol | MsCl, DIPEA | Mesylation | Mesylated diol | mdpi.com |

| Secondary/Tertiary Alcohol | Nontrigonal σ³-P compound, Fluoroborate | Deoxyfluorination | Alkyl Fluoride | mit.edu |

Interactive Data Table: Functionalization of Alkene and Alcohol Groups

These examples underscore the versatility of the nitroalkene and nitroalcohol scaffolds. By strategically manipulating the nitro, alkene, and alcohol functionalities, a diverse library of complex molecules can be accessed from a common intermediate.

**mechanistic Investigations of Reactions Involving 3 4 Methoxyphenyl 2 Nitroprop 2 En 1 Ol**

Reaction Mechanism of Henry-Type Condensations Forming β-Nitroalcohols

The formation of β-nitroalcohols, which are the direct precursors to nitroalkenes like 3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol, is classically achieved through the Henry reaction, also known as the nitroaldol reaction. numberanalytics.comsciencemadness.orgresearchgate.netsynarchive.com This reaction represents a fundamental carbon-carbon bond-forming process involving the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. numberanalytics.comorganic-chemistry.orgyoutube.com

The mechanism of the Henry reaction proceeds through several reversible steps: wikipedia.org

Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane. The pKa of most nitroalkanes is around 17, making this proton abstraction feasible with common bases. sciencemadness.org This step results in the formation of a resonance-stabilized nitronate anion. sciencemadness.org

Nucleophilic Attack: The nitronate anion, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 4-methoxybenzaldehyde). numberanalytics.com This addition forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate. sciencemadness.orgwikipedia.org

Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base used in the initial step, yielding the final β-nitroalcohol product. numberanalytics.comwikipedia.org

All stages of the Henry reaction are reversible. wikipedia.org A significant consideration, particularly with aromatic aldehydes, is the propensity of the resulting β-nitroalcohol to undergo dehydration, especially if acidic protons are available on the α-carbon. organic-chemistry.orgresearchgate.net This elimination of a water molecule leads to the formation of a conjugated nitroalkene, which is the parent structure of this compound. organic-chemistry.org The dehydration can often occur spontaneously or be promoted by the reaction conditions, sometimes becoming a major reaction pathway. researchgate.net

Detailed Mechanistic Studies of this compound Transformations

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the conjugated nitroalkene and the allylic alcohol.

The nitroalkene moiety is a powerful Michael acceptor, making the compound susceptible to conjugate addition reactions. Nucleophiles can attack the β-carbon (relative to the nitro group), driven by the strong electron-withdrawing nature of the nitro group. The resulting intermediate is a nitronate, which can then be protonated. This pathway is central to many synthetic applications of nitroalkenes. nih.gov

Transformations involving the β-nitroalcohol precursor are also mechanistically significant. Under basic conditions, a retro-nitroaldol reaction can occur, leading to the decomposition of the nitroalcohol back into the starting aldehyde and nitro-compound. mdpi.com Conversely, the dehydration of the nitroalcohol to form the nitroalkene is a common and often facile transformation that establishes the conjugated system present in the title compound. mdpi.com

Electrochemical Redox Pathways of the Nitro and Hydroxyl Moieties

The electrochemical behavior of this compound is dictated by the redox-active nitro and hydroxyl groups. Cyclic voltammetry is a key technique used to investigate these pathways, providing insight into reaction reversibility, intermediates, and electron stoichiometry. uchile.cllibretexts.org

The hydroxyl group in this compound is an allylic alcohol. The electrochemical oxidation of allylic alcohols has been studied on various electrode materials. researchgate.netacs.org The mechanism is complex and potential-dependent but generally involves the interaction of the alcohol with the anode surface. researchgate.net In some cases, the oxidation of allylic alcohols is catalyzed by the cytochrome P450 system, which proceeds exclusively at the hydroxyl group to yield the corresponding α,β-unsaturated ketone or aldehyde, with a large primary kinetic isotope effect suggesting the breaking of the C-H bond at the alcohol-bearing carbon is at least partially rate-limiting. acs.org

Electrochemical methods using oxidatively supplied hydrogen peroxide have also been shown to selectively oxidize allylic alcohols to their corresponding α,β-unsaturated aldehydes. rsc.orgnih.gov The general pathway for direct electrochemical oxidation involves the generation of radical species adsorbed on the electrode surface, which then influence the subsequent reaction steps. researchgate.net The interaction of the molecule's π-system with a positively charged anode can facilitate this surface-mediated oxidation. researchgate.net

The electrochemical reduction of conjugated and aromatic nitro groups is a well-documented, stepwise process. uchile.cldtic.mil In aprotic or mixed media, the reduction typically begins with a reversible one-electron transfer to form a stable nitro radical anion (R-NO₂•⁻). uchile.cl This initial step is often observable as a reversible couple in cyclic voltammetry experiments. uchile.cl

The typical reduction pathway in protic media is as follows:

Step 1 (4e⁻, 4H⁺): The nitro group is reduced to a hydroxylamine (B1172632) derivative. This is often an irreversible process. R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Step 2 (2e⁻, 2H⁺): The hydroxylamine is further reduced to the amine. R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In some cases, particularly in cyclic voltammetry, the hydroxylamine formed can be re-oxidized to the nitroso derivative on the reverse scan, which can then be reduced back to the hydroxylamine, establishing a quasi-reversible two-electron, two-proton redox couple. researchgate.net

Transition State Analysis in Key Synthetic Transformations

Transition state analysis, primarily using computational methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, stereoselectivity, and energy barriers of chemical transformations. diva-portal.orgresearchgate.netacs.org For reactions involving this compound or its precursors, transition state modeling can elucidate the key stabilizing and destabilizing interactions that govern the reaction outcome.

In the context of the Henry reaction, DFT studies have been used to investigate enantioselectivity by modeling the transition states of reactants binding to a chiral catalyst. diva-portal.org These calculations show that stereoselectivity arises from a combination of hydrogen-bonding interactions and steric repulsions in the transition state. diva-portal.org

For transformations of the nitroalkene itself, such as a Michael addition, transition state analysis is crucial for understanding reactivity and selectivity. nih.gov During the nucleophilic attack on the β-carbon of the nitroalkene, a significant negative charge builds up on the oxygen atoms of the nitro group. The transition state is stabilized by interactions, such as hydrogen bonds from a catalyst or solvent, that can accommodate this developing charge. nih.gov DFT calculations on the reduction of nitroalkenes have been used to model the geometries of the catalyst-substrate complexes and the transition states leading to the various possible stereoisomers. nih.gov

An Eyring analysis derived from experimental kinetic data for the reduction of a model nitroalkane revealed activation parameters (ΔH‡ and ΔS‡) consistent with an early, associative transition state for the rate-limiting step. acs.org This finding was further supported by DFT calculations, which computed a Gibbs free energy of activation (ΔG‡) in close agreement with the experimental value. acs.org

**reactivity and Synthetic Utility of 3 4 Methoxyphenyl 2 Nitroprop 2 En 1 Ol As a Versatile Synthon**

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group dominates the reactivity of the carbon-carbon double bond and also serves as a synthetic handle for the introduction of other important functional groups.

The conjugated nitroalkene system in 3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol can be selectively reduced to the corresponding nitroalkane, 3-(4-methoxyphenyl)-2-nitropropan-1-ol. This transformation is valuable as it preserves the nitro and hydroxyl functionalities for further manipulation. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system, typically tetrahydrofuran (B95107) (THF) and methanol (B129727). mdma.chtandfonline.com The reaction proceeds rapidly and selectively at room temperature, affording the saturated nitroalkane in high yield. mdma.chtandfonline.com The presence of methanol is believed to enhance the reducing power of NaBH₄. Other reducing agents, such as trialkylborohydrides, have also been employed for this purpose. mdma.ch

Table 1: Conditions for Chemoselective Reduction of Nitroalkenes to Nitroalkanes

| Reagent | Solvent System | Temperature | Outcome |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | THF/Methanol | Room Temperature | High yield of the corresponding nitroalkane. mdma.chtandfonline.com |

| Trialkylborohydrides | Ethereal solvents | Not specified | Effective reduction to the nitroalkane. mdma.ch |

This table summarizes common conditions for the chemoselective reduction of the nitroalkene moiety.

The nitro group is a synthetic chameleon, capable of being transformed into a variety of other functional groups, significantly broadening the synthetic utility of this compound and its derivatives. sci-hub.se

Amines: The reduction of the nitro group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Pd/C and a hydrogen source like ammonium (B1175870) formate) or metal-based reductants. mdma.chlumenlearning.com The resulting amino alcohol is a valuable precursor for the synthesis of biologically active molecules and ligands.

Carbonyls (Nef Reaction): The Nef reaction provides a powerful method for converting a primary or secondary nitro group into a carbonyl group. alfa-chemistry.commdma.chorganic-chemistry.orgwikipedia.orgarkat-usa.org This transformation typically involves the formation of a nitronate salt by treatment with a base, followed by acidification. organic-chemistry.orgwikipedia.orgarkat-usa.org The reaction proceeds through a nitronic acid intermediate. wikipedia.org Numerous modifications to the classical Nef reaction have been developed, including oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄), Oxone®, or ozone, which can offer milder conditions and improved selectivity. alfa-chemistry.commdma.chorganic-chemistry.orgacs.org For instance, the conjugate addition of nucleophiles to nitroalkenes generates nitronate anions that can be converted in a tandem process to the corresponding carbonyl derivative. mdma.ch

Oximes: Under certain reductive conditions, nitroalkenes can be converted to oximes. mdma.chalfa-chemistry.com For example, the use of palladium on carbon (Pd/C) with ammonium formate (B1220265) as a hydrogen transfer agent can yield the corresponding oxime in good yield. mdma.ch Oximes themselves are versatile intermediates that can be hydrolyzed to carbonyl compounds or reduced to amines.

Transformations Involving the Allylic Alcohol Moiety

The allylic alcohol functionality in this compound provides another site for synthetic manipulation, allowing for derivatization of the hydroxyl group and reactions at the adjacent double bond.

The hydroxyl group can readily undergo a variety of standard transformations.

Esterification: The hydroxyl group can be acylated to form allylic esters. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org This can be achieved through reaction with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst or a coupling agent. nih.govorganic-chemistry.org The synthesis of complex allylic esters can also be accomplished directly from the allylic alcohol and a carboxylic acid using palladium catalysis. nih.govnih.gov

Etherification: The formation of allylic ethers can be accomplished under various conditions, typically involving deprotonation of the alcohol followed by reaction with an alkyl halide or other electrophile.

While the primary reactivity of the double bond is as a Michael acceptor (discussed in 4.3), it can also participate in other types of reactions.

Cycloaddition Reactions: The electron-deficient nature of the nitroalkene makes it a good dienophile in Diels-Alder [4+2] cycloadditions and a dipolarophile in [3+2] cycloaddition reactions. acs.orggrantome.comarkat-usa.org These reactions provide powerful methods for the construction of five- and six-membered rings. acs.orgarkat-usa.org For instance, nitroalkenes can react with dienes in the presence of a Lewis acid to form nitronates, which can then undergo further transformations. acs.org In [3+2] cycloadditions, nitroalkenes can react with dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. nih.govnih.gov

Carbon-Carbon Bond Forming Reactions

The electron-withdrawing nitro group strongly activates the carbon-carbon double bond for conjugate addition (Michael addition) reactions, making this compound an excellent Michael acceptor. msu.edumdpi.comnih.govrsc.orgpageplace.de This reactivity is extensively used for the formation of new carbon-carbon bonds. pageplace.denih.govorganic-chemistry.orgacs.orgvanderbilt.edu

A wide range of nucleophiles can be added in a conjugate fashion, including enolates derived from ketones, aldehydes, and esters, as well as organometallic reagents and nitroalkanes. msu.edumdpi.comnih.govpageplace.deacs.org The resulting adducts, containing a new carbon-carbon bond, can then be further elaborated by taking advantage of the reactivity of the nitro and hydroxyl groups. researchgate.net

Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions to nitroalkenes, allowing for the stereocontrolled synthesis of complex molecules. msu.edumdpi.comnih.govacs.orgacs.orgrsc.org Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can promote the addition of nucleophiles with high diastereo- and enantioselectivity. msu.edumdpi.com

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Nucleophile | Reaction Type | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ketones/Aldehydes | Michael Addition | Organocatalysts (e.g., proline derivatives) | γ-Nitro carbonyl compounds. msu.edumdpi.com |

| Malonates | Michael Addition | Metal complexes or organocatalysts | γ-Nitro-1,3-dicarbonyl compounds. pageplace.de |

| Nitroalkanes | Michael Addition | Organocatalysts (e.g., thiourea-based) | 1,3-Dinitro compounds. msu.eduacs.org |

| Organoboronic acids | Conjugate Addition | Rhodium/olefin-sulfoxide complexes | β-Substituted nitroalkanes. organic-chemistry.org |

This table provides a summary of various carbon-carbon bond forming reactions utilizing nitroalkenes as Michael acceptors.

Michael Addition Reactions to the Nitroalkene System

The conjugated nitroalkene moiety in this compound serves as a potent Michael acceptor. The electron-withdrawing nitro group strongly polarizes the double bond, facilitating the conjugate addition (1,4-addition) of a diverse range of soft nucleophiles. organic-chemistry.org This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile at the β-carbon relative to the nitro group, generating a resonance-stabilized nitronate anion intermediate. This intermediate can then be protonated to yield the final adduct. The reaction is often thermodynamically controlled and can be promoted by organocatalysts, such as cinchona alkaloid derivatives, to achieve high enantioselectivity. nih.gov

Key research findings indicate that various nucleophiles can be employed in this transformation:

Carbon Nucleophiles: Active methylene (B1212753) compounds like dialkyl malonates, β-ketoesters, and malononitrile (B47326) are effective donors. organic-chemistry.org

Heteroatom Nucleophiles: Nitrogen-based heterocycles, thiols, and alcohols can also serve as nucleophiles, leading to the formation of C-N, C-S, and C-O bonds, respectively. nih.govresearchgate.net Organocatalytic methods have been developed for the addition of N-heterocycles to nitroolefins. nih.gov

Thioesters: Malonic acid half-thioesters have been used in enantioselective Michael additions to β-nitroolefins, mimicking polyketide synthase activity and providing access to γ-amino acids after further transformations. buchler-gmbh.com

The table below summarizes representative Michael addition reactions with this compound as the acceptor.

| Michael Donor (Nucleophile) | Catalyst/Conditions | Expected Adduct Structure |

| Diethyl malonate | Base (e.g., EtONa) | Diethyl 2-(1-(4-methoxyphenyl)-2-nitro-3-hydroxypropyl)malonate |

| Acetophenone | Chiral Organocatalyst | 4-(4-methoxyphenyl)-5-nitro-2-phenyl-5-hydroxypentan-1-one |

| Thiophenol | Mild Base | 1-(4-methoxyphenyl)-2-nitro-1-(phenylthio)propan-3-ol |

| Pyrrolidine (B122466) | Organocatalyst | 2-(1-(4-methoxyphenyl)-2-nitro-3-hydroxypropyl)pyrrolidine |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The electron-deficient double bond of this compound makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for the stereocontrolled synthesis of five-membered heterocyclic rings. nih.gov

Commonly used 1,3-dipoles include:

Nitrile Oxides: Reaction with nitrile oxides, often generated in situ from hydroximoyl chlorides, leads to the formation of 3,4-disubstituted isoxazolines. These reactions are typically highly regioselective. nih.gov

Nitrones: Cycloaddition with nitrones provides access to isoxazolidine (B1194047) rings. Studies on similar nitroalkenes show that these reactions can proceed with high regio- and stereoselectivity, yielding specific cis/trans isomers. nih.gov

Azomethine Ylides: These dipoles react with nitroalkenes to form highly substituted pyrrolidine rings, which are core structures in many bioactive natural products. nih.gov

Furthermore, the nitroalkene can act as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions, reacting with conjugated dienes to form six-membered rings. When the nitroalkene itself is part of a diene system, it can undergo hetero-Diels-Alder reactions. pku.edu.cn

The table below illustrates potential cycloaddition reactions involving this compound.

| Reaction Type | Reagent (1,3-Dipole or Diene) | Resulting Heterocycle |

| [3+2] Cycloaddition | Benzonitrile oxide | 5-(hydroxymethyl)-5-(4-methoxyphenyl)-3-phenyl-4-nitro-4,5-dihydro-1,2-oxazole |

| [3+2] Cycloaddition | C-Phenyl-N-methylnitrone | 2-methyl-3-phenyl-4-nitro-5-(4-methoxyphenyl)-5-(hydroxymethyl)isoxazolidine |

| [3+2] Cycloaddition | Azomethine ylide (from N-methylglycine) | 4-nitro-3-(4-methoxyphenyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylic acid derivative |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | 4,5-dimethyl-1-(4-methoxyphenyl)-2-nitro-1-(hydroxymethyl)cyclohex-4-ene |

Application in Heterocyclic Compound Synthesis

The reactivity of this compound is particularly well-suited for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and natural products. frontiersin.orgbeilstein-journals.orgnih.gov

Formation of Three- to Five-Membered O, N, and S-Heterocycles

The synthon can be readily converted into various three- to five-membered heterocycles through reactions that leverage its functional groups.

Five-Membered Rings: As detailed in Section 4.3.2, [3+2] cycloadditions are a primary route to five-membered heterocycles like isoxazolines, isoxazolidines, and pyrrolidines. nih.govnih.govnih.gov Additionally, Michael addition-cyclization sequences can yield five-membered rings. For instance, the addition of a nucleophile like an α-amino ester could be followed by intramolecular cyclization to produce substituted pyrrolidines or γ-lactams. nih.gov

Four-Membered Rings: While less common, the synthesis of four-membered azetidine (B1206935) rings can be envisioned through multi-step sequences, potentially starting with a Mannich-type reaction followed by reduction and cyclization. nih.gov

Sulfur and Oxygen Heterocycles: The reaction with sulfur ylides could potentially lead to the formation of three-membered thiiranes, although this is a less explored pathway for this specific substrate. The synthesis of five-membered sulfur heterocycles like thiazoles can be achieved through multi-component reactions, though typically from different starting materials. nih.govresearchgate.net

Synthesis of Six-Membered Heterocycles

Six-membered heterocycles are of immense importance in pharmaceuticals. beilstein-journals.orgthieme.com this compound can be used to construct these rings primarily through cycloaddition and domino reactions.

Hetero-Diels-Alder Reactions: The nitroalkene can function as a dienophile in [4+2] cycloadditions with electron-rich dienes to form cyclohexene (B86901) derivatives. More significantly, it can participate as the 2π component in hetero-Diels-Alder reactions with heterodienes. For example, reaction with a nitrosoalkene (acting as a 4π component) can lead to the formation of six-membered rings containing an N-O bond, such as tetrahydro-1,2-oxazines. pku.edu.cn

Michael Addition-Cyclization: A tandem Michael addition followed by an intramolecular condensation is a powerful strategy. For instance, reaction with a 1,3-dicarbonyl compound could lead to a Michael adduct that, after reduction of the nitro group to an amine, could cyclize to form a substituted piperidine (B6355638) or dihydropyridine (B1217469) derivative.

Cascade and Domino Reactions for Complex Heterocycle Construction

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient pathway to complex molecules. nih.govrawdatalibrary.net The multiple functional groups of this compound make it an ideal substrate for such processes.

A typical cascade might initiate with a Michael addition. The resulting nitronate intermediate can act as a nucleophile in a subsequent intramolecular reaction. For example:

Michael Addition/Cyclization: A Michael donor containing an aldehyde or ketone functionality is added to the nitroalkene.

Intramolecular Henry Reaction: The resulting nitronate intermediate can then attack the carbonyl group intramolecularly, forming a new ring and a nitro-alcohol functionality.

Such sequences allow for the rapid assembly of densely functionalized carbocyclic and heterocyclic systems. Domino protocols involving 1,3-dipolar cycloadditions followed by annulation are also highly effective for building complex fused heterocyclic systems like pyrroloquinolinones, demonstrating the power of these strategies. nih.gov

Derivatization Strategies and Preparation of Advanced Intermediates

The strategic modification of the functional groups within this compound allows for its conversion into a variety of advanced synthetic intermediates.

Key derivatization strategies include:

Reduction of the Nitro Group: This is one of the most valuable transformations. The nitro group can be selectively reduced to a primary amine using various reagents (e.g., H₂/Pd-C, Zn/HCl, Fe/NH₄Cl). The resulting 2-amino-3-(4-methoxyphenyl)propane-1,3-diol is a highly functionalized intermediate, ready for further elaboration into complex nitrogen-containing heterocycles or peptidomimetics.

Modification of the Allylic Alcohol: The hydroxyl group can be protected (e.g., as a silyl (B83357) ether or acetate (B1210297) ester), oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for subsequent substitution reactions.

Reactions of the Alkene: Besides addition and cycloaddition, the double bond can be dihydroxylated or epoxidized, introducing further stereocenters and functionalities.

Aromatic Ring Substitution: The electron-rich 4-methoxyphenyl (B3050149) ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the other functional groups.

The table below outlines several potential derivatization reactions to generate advanced intermediates.

| Functional Group | Reaction | Reagents | Product/Intermediate Type |

| Nitro Group | Reduction | H₂, Pd/C or Zn/HCl | Vicinal amino alcohol |

| Allylic Alcohol | Oxidation | MnO₂ or PCC | α,β-Unsaturated aldehyde |

| Allylic Alcohol | Protection | TBDMSCl, Imidazole (B134444) | Silyl ether protected alcohol |

| Double Bond | Hydrogenation | H₂, Pd/C | 3-(4-Methoxyphenyl)-2-nitropropan-1-ol |

| Double Bond | Dihydroxylation | OsO₄, NMO | Triol derivative |

These derivatization strategies significantly broaden the synthetic utility of this compound, establishing it as a versatile platform for accessing a wide range of complex organic molecules. nih.gov

**future Research Directions and Unexplored Avenues**

Development of Novel Stereoselective Methodologies

The presence of a chiral center at the carbon bearing the hydroxyl group in 3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol underscores the importance of developing stereoselective synthetic routes. While the synthesis of chiral β-nitroalcohols has been extensively studied, the stereocontrol in allylic nitroalcohols, particularly those with a conjugated double bond, presents a more intricate challenge. Future research should focus on the following areas:

Asymmetric Henry (Nitroaldol) Reaction: The foundational carbon-carbon bond formation to construct the backbone of this compound can be envisaged through a Henry reaction between 4-methoxycinnamaldehyde (B120730) and a suitable nitromethane (B149229) equivalent. The development of novel chiral catalysts, including organocatalysts (such as chiral thioureas, cinchona alkaloids, and prolinol derivatives) and chiral metal complexes (e.g., those of copper, zinc, or lanthanides), will be crucial to control the absolute stereochemistry of the newly formed stereocenter. researchgate.netdntb.gov.uamdpi.commdpi.commdpi.comacs.orgmdpi.com The electronic properties of the 4-methoxyphenyl (B3050149) group and the conjugated system will likely influence the catalyst's efficacy and stereoselectivity, necessitating catalyst screening and optimization.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral nitroalcohols. rsc.orgacs.orgnih.govrawdatalibrary.net Future investigations could explore the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a precursor α-nitroketone, or hydroxynitrile lyases (HNLs) for the asymmetric addition of a nitroalkane to an aldehyde. nih.govrawdatalibrary.net The substrate specificity of these enzymes will need to be evaluated and potentially engineered to accommodate the unique structure of this compound.

Kinetic Resolution: For racemic mixtures of this compound, enzymatic or chemical kinetic resolution could be a viable strategy to separate the enantiomers. This could involve enantioselective acylation, oxidation, or other transformations of the hydroxyl group, catalyzed by lipases or chiral chemical catalysts.

A comparative overview of potential stereoselective methods is presented in Table 1.

Table 1: Potential Stereoselective Methodologies for this compound

| Methodology | Catalyst Type | Potential Advantages | Key Research Challenges |

| Asymmetric Henry Reaction | Organocatalysts, Chiral Metal Complexes | High atom economy, direct C-C bond formation. mdpi.com | Catalyst optimization for the specific substrate, control of diastereoselectivity. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions. nih.gov | Synthesis of the prochiral α-nitroketone precursor, enzyme screening. |

| Biocatalytic C-C Formation | Hydroxynitrile Lyases (HNLs) | Green and sustainable approach. rsc.orgacs.org | Enzyme promiscuity and efficiency for the target reaction. |

| Kinetic Resolution | Lipases, Chiral Acylation Catalysts | Access to both enantiomers. | Maximum 50% yield of the desired enantiomer, requires efficient separation. |

Exploration of New Catalytic Systems (e.g., Sustainable and Recyclable Catalysts)

The principles of green chemistry encourage the development of catalytic systems that are not only efficient but also sustainable and recyclable. Future research in the synthesis and transformation of this compound should prioritize the exploration of such catalysts. acs.org

Heterogeneous Catalysts: The immobilization of homogeneous catalysts onto solid supports offers significant advantages in terms of catalyst separation and reuse. Future work could focus on developing heterogeneous catalysts for the Henry reaction to produce the precursor of the target compound. Materials such as metal-organic frameworks (MOFs), functionalized silica, and biowaste-derived materials could serve as effective and sustainable supports. researchgate.netrsc.org For instance, a basic catalyst supported on a solid matrix could facilitate the nitroaldol reaction and be easily recovered by filtration. beilstein-journals.org

Recyclable Organocatalysts: To enhance the sustainability of organocatalysis, the development of recyclable organocatalysts is a key research area. This can be achieved by attaching a "tag" to the catalyst that allows for its separation from the reaction mixture. For example, a lipophilic tag can render the catalyst soluble in non-polar solvents, allowing for its precipitation and recovery from a polar product solution. nih.govresearchgate.net This approach could be applied to the chiral amines or thioureas used in the asymmetric synthesis of this compound.

Magnetic Nanoparticle-Supported Catalysts: The use of magnetic nanoparticles as catalyst supports enables facile catalyst recovery using an external magnetic field. mdpi.com This technology could be particularly valuable for transformations of this compound, such as the selective reduction of the nitro group. A palladium or other noble metal catalyst supported on magnetic nanoparticles could be employed for this reduction and then easily removed from the reaction mixture for reuse. nih.govresearchgate.netresearchgate.net

Ionic Liquid-Based Catalytic Systems: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure and high thermal stability. They can also act as catalyst supports. mdpi.com Future research could explore the use of supported ionic liquid phase (SILP) catalysis, where a thin film of an ionic liquid containing a dissolved catalyst is immobilized on a solid support. acs.orgmdpi.comnih.gov This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the advantages of heterogeneous catalysis (easy separation).

Table 2 provides a summary of potential sustainable and recyclable catalytic systems.

Table 2: Sustainable and Recyclable Catalytic Systems for the Synthesis and Transformation of this compound

| Catalyst System | Type | Potential Application | Key Advantages |

| Heterogeneous Catalysts | Supported metal oxides, biowaste-derived catalysts | Henry reaction for precursor synthesis. | Easy separation, reusability, use of renewable resources. researchgate.netrsc.org |

| Recyclable Organocatalysts | Lipophilic-tagged chiral amines/thioureas | Asymmetric Henry reaction. | High enantioselectivity, catalyst recovery through precipitation. nih.govresearchgate.net |

| Magnetic Nanoparticle-Supported Catalysts | Pd or other metals on magnetic nanoparticles | Selective reduction of the nitro group. | Facile magnetic separation, high catalyst stability. mdpi.com |

| Ionic Liquid-Based Systems | Supported Ionic Liquid Phase (SILP) | Various transformations. | Green solvent, enhanced catalyst stability and recyclability. nih.gov |

Mechanistic Insights into Complex Multicomponent and Cascade Reactions

The multifunctional nature of this compound makes it an ideal candidate for the design of novel multicomponent and cascade reactions. A deeper understanding of the reaction mechanisms is essential for the rational design of these complex transformations.

Domino Reactions: Future research could explore the development of domino reactions initiated by the Michael addition of a nucleophile to the nitroalkene moiety of this compound. This initial addition could be followed by an intramolecular cyclization involving the hydroxyl group or the nitro group, leading to the formation of complex heterocyclic scaffolds. The stereochemical outcome of such cascade reactions would be of significant interest.

Multicomponent Reactions (MCRs): The design of MCRs involving this compound, an aldehyde, and an amine, for example, could lead to the rapid assembly of structurally diverse and complex molecules. Understanding the reaction pathways and the role of catalysts in controlling the chemoselectivity and stereoselectivity of these MCRs will be a key research focus.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction intermediates of complex reactions involving this compound. These computational studies can help in elucidating reaction mechanisms and in the rational design of new catalysts and reaction conditions to favor desired reaction pathways.

Expansion of Synthetic Applications in Advanced Organic Synthesis

The versatile functionality of this compound opens up numerous possibilities for its application as a key building block in advanced organic synthesis.

Synthesis of Novel Heterocycles: The nitroalkene and allylic alcohol functionalities can be strategically manipulated to construct a variety of heterocyclic systems. For example, reduction of the nitro group followed by intramolecular cyclization could lead to the formation of substituted pyrrolidines or piperidines. The Diels-Alder reaction of the conjugated system could also be explored for the synthesis of complex carbocycles and heterocycles.

Precursor for Biologically Active Molecules: The structural motif present in this compound is related to chalcones and other naturally occurring compounds with known biological activities. Future research could focus on the transformation of this compound into novel analogues of known drugs or natural products. For instance, the nitro group can be converted into an amino group, leading to the synthesis of chiral amino alcohols, which are important pharmacophores.

Development of New Synthetic Methodologies: The unique reactivity of this compound can be exploited to develop new synthetic methodologies. For example, its use as a partner in various cross-coupling reactions or as a substrate in novel rearrangement reactions could lead to the discovery of new and efficient synthetic transformations.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol?

- Methodological Answer : A two-step approach is often employed:

Chalcone Synthesis : React 4-methoxyacetophenone with an appropriate aldehyde under Claisen-Schmidt conditions (base catalysis, e.g., NaOH/ethanol) to form a propenone intermediate. This method is analogous to the synthesis of 4-chloro-4'-methoxychalcone derivatives .

Nitration : Introduce the nitro group via electrophilic aromatic substitution or nitroaldol (Henry) reaction, depending on the position of functionalization. Catalytic methods, such as gallium-catalyzed reactions for nitroalkene formation, may optimize yield and regioselectivity .

Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for vinyl protons near NO₂). Compare with 3-(4-Methoxyphenyl)-2-propenal, where the aldehyde proton appears as a singlet at ~9.5 ppm .

- IR Spectroscopy : Look for characteristic nitro (N=O) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹. The hydroxyl (O–H) stretch near 3200–3500 cm⁻¹ confirms the alcohol moiety.

Validation : Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the stereochemistry and crystal packing of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, similar methoxyphenyl propenones were resolved with R-factors < 0.05 using SHELX .

- Twinned Data Handling : Apply SHELXPRO for twinned crystal datasets, particularly if the nitro group induces lattice distortions. High-resolution data (≤ 0.8 Å) improves accuracy .

Challenges : Ensure proper cryoprotection to minimize radiation damage during data collection.

Q. How can computational chemistry predict the reactivity of the nitro group in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (FMOs). The nitro group’s LUMO energy indicates electrophilic sites, while HOMO localization reveals nucleophilic reactivity .

- Reaction Pathway Modeling : Simulate intermediates and transition states for nitration or reduction pathways. Compare activation energies to experimental kinetics for validation .

Case Study : Computational studies on 4-methoxycinnamaldehyde derivatives demonstrated regioselective nitration at the α-position, consistent with experimental outcomes .

Q. How should researchers address contradictions between predicted and observed spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities.

- Step 2 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts. For example, hydroxyl proton shifts vary significantly with hydrogen bonding .

- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For stereochemical discrepancies, compare experimental data with (E)/(Z)-isomer simulations .

Documentation : Report all conditions (temperature, concentration) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.